molecular formula C10H8O4S B14345214 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- CAS No. 93515-31-2

2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)-

Cat. No.: B14345214
CAS No.: 93515-31-2
M. Wt: 224.23 g/mol
InChI Key: YQBNFBIPHUDRDU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- is a compound known for its unique chemical structure and properties It is characterized by the presence of a benzodioxole ring, a propenoic acid moiety, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- typically involves the reaction of 1,3-benzodioxole with propenoic acid derivatives under specific conditions. The mercapto group is introduced through thiolation reactions. Common reagents used in these reactions include thiols, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The propenoic acid moiety can be reduced to form corresponding alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles like amines.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- involves its interaction with molecular targets and pathways in biological systems. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The benzodioxole ring may interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid
  • 3-(1,3-Benzodioxol-4-yl)-2-propenoic Acid
  • 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester, (E)-

Uniqueness

2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

93515-31-2

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C10H8O4S/c11-10(12)9(15)4-6-1-2-7-8(3-6)14-5-13-7/h1-4,15H,5H2,(H,11,12)

InChI Key

YQBNFBIPHUDRDU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)S

Origin of Product

United States

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